

# Puliginurad and its Role in Uric Acid Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hyperuricemia, a precursor to gout and a potential risk factor for cardiovascular and renal disease, is primarily characterized by elevated levels of serum uric acid (sUA). The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. **Puliginurad** (YL-90148), a novel and potent URAT1 inhibitor developed by Shanghai Yingli Pharmaceutical Co., Ltd., is currently in Phase 3 clinical trials for the treatment of hyperuricemia and gout.[1] This technical guide provides an in-depth analysis of **Puliginurad**'s mechanism of action, its role in uric acid homeostasis, and the broader context of URAT1 inhibition in the management of hyperuricemia. While specific quantitative data from **Puliginurad**'s late-stage clinical trials are not yet widely publicly available, this document will synthesize the existing preclinical and early clinical information, alongside comparative data from other URAT1 inhibitors, to provide a comprehensive overview for the scientific community.

# Introduction to Uric Acid Homeostasis and Hyperuricemia

Uric acid is the final product of purine metabolism in humans. Its physiological levels are maintained through a delicate balance between production and elimination. The kidneys are responsible for approximately two-thirds of uric acid excretion. This process involves



glomerular filtration, followed by reabsorption and secretion in the renal tubules. The majority of filtered urate is reabsorbed, a process largely mediated by URAT1, which is encoded by the SLC22A12 gene and located on the apical membrane of proximal tubule epithelial cells.[2]

Hyperuricemia arises from either the overproduction or, more commonly, the underexcretion of uric acid.[3] Chronic hyperuricemia can lead to the deposition of monosodium urate crystals in joints and soft tissues, resulting in the painful inflammatory condition known as gout.[3] Therefore, strategies to lower sUA levels are central to the management of gout and the prevention of its complications.

## The Role of URAT1 in Renal Urate Reabsorption

URAT1 is a member of the organic anion transporter (OAT) family.[2] It functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the bloodstream in exchange for intracellular anions such as lactate and nicotinamide. The importance of URAT1 in uric acid homeostasis is underscored by the fact that it is responsible for approximately 90% of uric acid reabsorption.[2]

The signaling pathways governing URAT1 activity are complex and not fully elucidated. However, it is known that certain proteins, such as PDZK1, are crucial for the proper localization and function of URAT1 at the apical membrane of renal tubular cells.[4] Genetic variations in SLC22A12 can lead to either hyperuricemia or renal hypouricemia, further highlighting the central role of this transporter.

## **Puliginurad: A Novel URAT1 Inhibitor**

**Puliginurad** is a potent and selective inhibitor of URAT1.[5] By blocking this transporter, **Puliginurad** prevents the reabsorption of uric acid from the renal tubules, thereby increasing its excretion in the urine and consequently lowering sUA levels.[5] This mechanism of action places **Puliginurad** in the class of uricosuric agents. As of late 2025, **Puliginurad** is in Phase 3 clinical development for the treatment of primary gout with hyperuricemia.[1]

### **Mechanism of Action**

The primary mechanism of action of **Puliginurad** is the competitive inhibition of the URAT1 transporter.[5] This prevents uric acid from binding to the transporter and being reabsorbed into



the bloodstream. The increased concentration of uric acid in the renal tubules leads to enhanced urinary excretion.



Click to download full resolution via product page

Figure 1: Mechanism of action of **Puliginurad** on the URAT1 transporter in the renal proximal tubule.

## **Preclinical and Clinical Data Overview**

While specific quantitative results from **Puliginurad**'s pivotal trials are pending, early-phase clinical trials have demonstrated its potential for significant urate-lowering effects with a favorable safety profile.[5] For context, data from other selective URAT1 inhibitors can provide an indication of the expected efficacy.

Table 1: Illustrative Efficacy of Other URAT1 Inhibitors in Clinical Trials



| Drug                       | Study<br>Phase | Population                                | Treatment             | Mean Percent Reduction in sUA from Baseline                     | Reference |
|----------------------------|----------------|-------------------------------------------|-----------------------|-----------------------------------------------------------------|-----------|
| Verinurad                  | Phase II       | Gout or Asymptomati c Hyperuricemi a      | 12.5 mg once<br>daily | -34.4%                                                          | [6]       |
| Dotinurad                  | Phase II       | Hyperuricemi<br>a with or<br>without Gout | 4 mg once<br>daily    | -35.8% at 24<br>weeks                                           | [7]       |
| Lingdolinurad<br>(ABP-671) | Phase IIb/III  | Chronic Gout                              | Not specified         | Statistically significant reduction vs. allopurinol and placebo | [8][9]    |
| AR882                      | Phase II       | Gout with<br>Tophi                        | 75 mg once<br>daily   | sUA reduced<br>from 9.4<br>mg/dL to 4.5<br>mg/dL at 3<br>months | [10]      |

Note: This table presents data for other URAT1 inhibitors and is for illustrative purposes only. The efficacy of **Puliginurad** may differ.

## **Experimental Protocols**

The development and evaluation of URAT1 inhibitors like **Puliginurad** involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

# **In Vitro URAT1 Inhibition Assay**



A common method to assess the inhibitory activity of a compound on URAT1 is a cell-based uric acid uptake assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **Puliginurad**) on URAT1-mediated uric acid transport.

#### Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter. A control cell line (e.g., mock-transfected) is also maintained.
- Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO)
  and diluted to various concentrations in the assay buffer.
- Uric Acid Uptake:
  - The URAT1-expressing cells and control cells are seeded in multi-well plates.
  - Cells are pre-incubated with the test compound at different concentrations for a specified time (e.g., 10-30 minutes).
  - A solution containing a known concentration of radiolabeled ([14C]) or non-radiolabeled uric acid is added to initiate the uptake.
  - The uptake is allowed to proceed for a defined period (e.g., 5-15 minutes) at a controlled temperature.
- Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
- Quantification:
  - For radiolabeled uric acid, the intracellular radioactivity is measured using a scintillation counter.
  - For non-radiolabeled uric acid, intracellular uric acid concentration can be determined using methods like liquid chromatography-mass spectrometry (LC-MS).



Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in control
cells from that in URAT1-expressing cells. The IC50 value is then determined by plotting the
percentage of inhibition against the log of the compound concentration and fitting the data to
a sigmoidal dose-response curve.



Click to download full resolution via product page

Figure 2: A generalized workflow for an in vitro URAT1 inhibition assay.

### **Future Directions and Conclusion**

**Puliginurad** holds promise as a new therapeutic option for the millions of individuals affected by hyperuricemia and gout. Its selective inhibition of URAT1 offers a targeted approach to lowering sUA levels. As data from the ongoing Phase 3 clinical trials become available, a more precise understanding of its efficacy, safety, and positioning relative to other urate-lowering therapies will emerge.

For the research and drug development community, the continued exploration of URAT1 inhibitors and the broader mechanisms of uric acid homeostasis will be crucial. This includes investigating the potential for combination therapies (e.g., with xanthine oxidase inhibitors), understanding the long-term renal and cardiovascular implications of sustained uricosuria, and identifying patient populations who are most likely to benefit from this class of drugs.

In conclusion, **Puliginurad** represents a significant advancement in the management of hyperuricemia. Its targeted mechanism of action, focused on the inhibition of URAT1, is a well-validated strategy for reducing sUA levels. The successful completion of its late-stage clinical development is eagerly anticipated by clinicians and patients alike.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Puliginurad Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. The Systems Biology of Uric Acid Transporters: The Role of Remote Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Puliginurad used for? [synapse.patsnap.com]
- 6. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical effects of a selective urate reabsorption inhibitor dotinurad in patients with hyperuricemia and treated hypertension: a multicenter, prospective, exploratory study (DIANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. businesswire.com [businesswire.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Novel selective URAT1 inhibitor shows promise in gout Medical Conferences [conferences.medicom-publishers.com]
- To cite this document: BenchChem. [Puliginurad and its Role in Uric Acid Homeostasis: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12395353#in-depth-analysis-of-puliginurad-s-role-in-uric-acid-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com